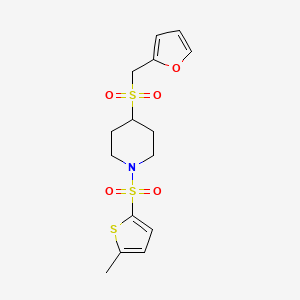

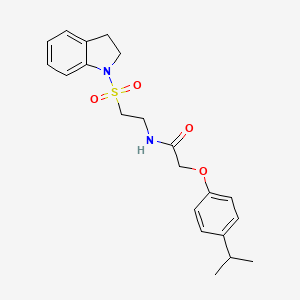

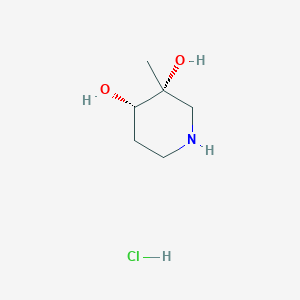

![molecular formula C22H18N2OS B2892789 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide CAS No. 672934-66-6](/img/structure/B2892789.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a bicyclic heterocyclic compound that is part of many synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which they are reacted .

Physical And Chemical Properties Analysis

Benzothiazole derivatives can exhibit a range of physical and chemical properties, including luminescent properties .

Scientific Research Applications

Antiproliferative and Anticancer Activity

- Antiproliferative Activity : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity against human liver hepatocellular carcinoma and breast cancer cell lines. Compound 1k showed a significant proapoptotic effect, particularly against MCF-7 cancer cell lines (Corbo et al., 2016).

- Mitosis Inhibition : N-(1,1-dimethylpropynyl) benzamide series demonstrated a powerful and selective inhibition of mitosis in plant cells, suggesting a potential application in agriculture (Merlin et al., 1987).

- Synthesis and Evaluation of Anticancer Derivatives : A novel series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were synthesized and showed in vitro anticancer activity against human cervical cancer cell lines (Prabhu et al., 2015).

Corrosion Inhibition

- Corrosion Inhibitors : Two benzothiazole derivatives were synthesized to study their corrosion inhibiting effect against steel in a 1M HCl solution. They offered higher inhibition efficiencies and stability against steel corrosion than previously reported inhibitors (Hu et al., 2016).

- Enhanced Corrosion Resistance : 2-phenyl-benzothiazole derivatives showed notable corrosion inhibition efficiency for mild steel in 1M HCl, with compound 3 demonstrating a 95% efficiency at a specific concentration (Salarvand et al., 2017).

Other Applications

- Temperature-Controlled Fluorescence Switching : Triphenylamine–benzothiazole derivatives exhibited temperature-controlled locally excited and twisted intramolecular charge-transfer state fluorescence switching in polar solvents. This property suggests potential applications in fluorescence-based sensors and switches (Kundu et al., 2019).

- Spectroscopic and Thermal Analysis : The molecular structures and vibrational wavenumbers of specific benzothiazole derivatives were determined, providing insight into their chemical reactivity and potential as drug candidates based on drug likeness descriptors and bioactivity scores (Ünsalan et al., 2020).

Mechanism of Action

Target of Action

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to display a variety of antibacterial activities by inhibiting several targets such as dihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase .

Mode of Action

The compound interacts with its targets, leading to the inhibition of these enzymes. This inhibition disrupts the normal functioning of the bacterial cell, leading to its death

Biochemical Pathways

The inhibition of these targets affects several biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, essential components of DNA . Similarly, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is necessary for replication . The inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely and are influenced by factors such as the specific structure of the compound and the individual’s metabolic enzymes .

Result of Action

The result of the compound’s action is the death of the bacterial cell. By inhibiting critical enzymes, the compound disrupts essential cellular processes, leading to cell death . This makes this compound a potential candidate for the development of new antibacterial drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can influence the compound’s action, either by competing for the same targets or by modifying the targets in a way that affects their interaction with the compound .

Future Directions

Properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-14-7-12-18(15(2)13-14)21(25)23-17-10-8-16(9-11-17)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDLRPVSQUONMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

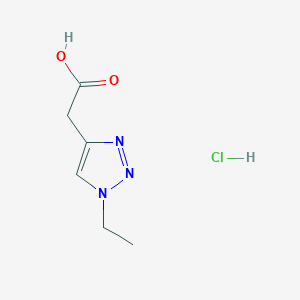

![(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine](/img/structure/B2892725.png)

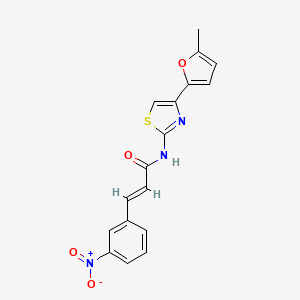

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2892728.png)